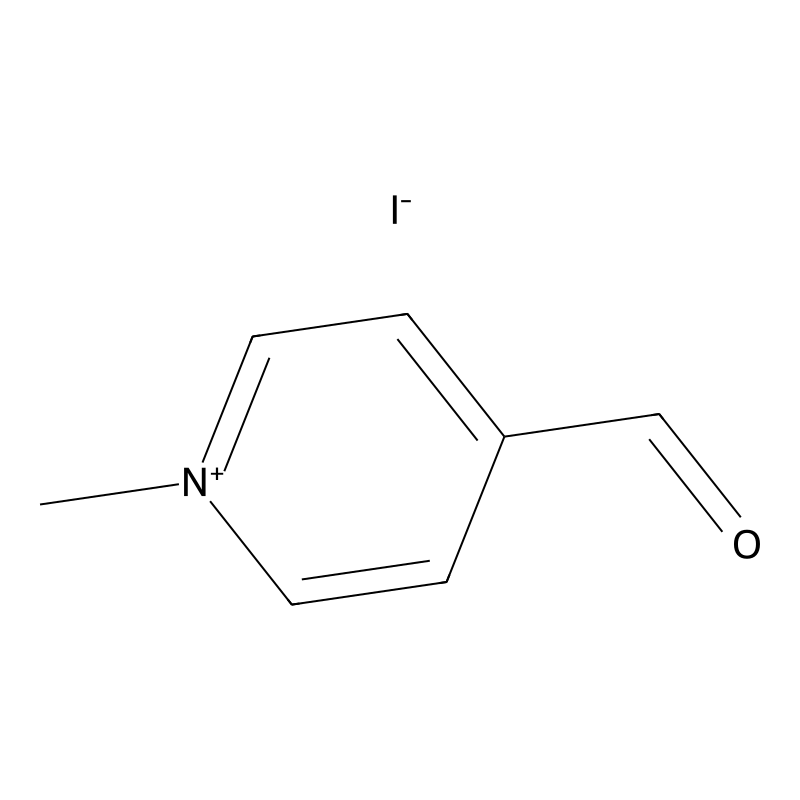

4-Formyl-1-methylpyridin-1-ium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the field of Organic Chemistry

The compound “4,4′,4″- (Benzene-1,3,5-triyltris (ethyne-2,1-diyl))tris (1-methylpyridin-1-ium) Iodide” is a star-shaped, fully conjugated molecule with three methylated pyridinium rings connected by a triple bond spacer to a central benzene core . Its UV–visible absorption and fluorescence spectra have also been investigated .

Application in the field of Material Science

The compound “4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide” is an extended viologen containing a bithiophene . It shows multiple absorption and emission bands, making it of potential interest for various optoelectronic applications . This organic salt is of potential interest for various optoelectronic applications .

4-Formyl-1-methylpyridin-1-ium iodide is a pyridinium derivative characterized by the presence of a formyl group at the 4-position and a methyl group at the 1-position of the pyridine ring. Its chemical formula is and it has a molecular weight of approximately 232.05 g/mol. The compound is notable for its unique structural attributes, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Substitution: The formyl group can undergo nucleophilic attack, leading to various derivatives.

- Condensation Reactions: It can react with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

- Metal Complexation: This compound can coordinate with metal ions, forming complexes that exhibit distinct properties useful in catalysis and biological applications .

The biological activity of 4-formyl-1-methylpyridin-1-ium iodide has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives of pyridinium compounds have shown significant antimicrobial activity against various pathogens.

- Cytotoxic Effects: Research indicates that this compound may possess cytotoxic properties, making it a candidate for further investigation in cancer therapeutics .

The synthesis of 4-formyl-1-methylpyridin-1-ium iodide typically involves:

- Starting Materials: The synthesis often begins with 1-methylpyridine.

- Formylation Reaction: The introduction of the formyl group can be achieved through formylation reactions using reagents such as paraformaldehyde in the presence of acidic catalysts.

- Iodination: The final step involves the introduction of iodine, usually via an iodinating agent like iodine monochloride or potassium iodide, resulting in the formation of the iodide salt .

4-Formyl-1-methylpyridin-1-ium iodide finds applications in several areas:

- Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds.

- Catalysis: Its metal complexes are investigated for catalytic applications in organic transformations.

- Materials Science: Used in the development of functional materials due to its unique electronic properties .

Interaction studies involving 4-formyl-1-methylpyridin-1-ium iodide focus on its behavior with biological macromolecules and metal ions. These studies reveal:

- Binding Affinity: The compound shows varying affinities for different metal ions, which can influence its catalytic properties.

- Biological Interactions: Investigations into its interactions with enzymes and receptors suggest potential roles in therapeutic contexts, particularly in inhibiting specific biological pathways .

Several compounds share structural similarities with 4-formyl-1-methylpyridin-1-ium iodide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylpyridine | Methyl group at position 4 | Lacks formyl group; primarily used as a base |

| 2-Acetylpyridine | Acetyl group at position 2 | Exhibits different reactivity due to ketone |

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Displays different solubility and reactivity |

| 3-Pyridinecarboxaldehyde | Aldehyde at position 3 | Similar reactivity but different functional groups |

The uniqueness of 4-formyl-1-methylpyridin-1-ium iodide lies in its specific combination of functional groups that enable diverse chemical reactivity and potential biological activity, distinguishing it from other related compounds .

Pyridinium salts have been central to organic chemistry since the 19th century, with pyridine itself first isolated from coal tar in the 1840s. Their synthesis evolved through methods like the Hantzsch pyridine synthesis and Chichibabin reaction, enabling industrial-scale production. Pyridinium derivatives gained prominence in medicinal chemistry and catalysis, particularly as intermediates in alkaloid synthesis and ionic liquids.

| Key Milestones | Details |

|---|---|

| 1849 | Pyridine isolation from coal tar |

| 1881 | Hantzsch pyridine synthesis developed |

| 1924 | Chichibabin reaction for pyridine production |

Nomenclature and Structural Identification

4-Formyl-1-methylpyridin-1-ium iodide (C₇H₈INO) is a quaternary ammonium salt. Its IUPAC name reflects the 4-formyl group attached to the pyridinium core, with methyl substitution at the nitrogen atom. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 13441-53-7 |

| Molecular Weight | 249.05 g/mol |

| SMILES | [H]C(=O)c1cc[n+](C)cc1.I |

| InChI Key | ZXBSOTYVIHPBDT-UHFFFAOYSA-M |

The cationic structure arises from methyl iodide quaternization of 4-formylpyridine, forming a resonance-stabilized aromatic system.

Position in Heterocyclic Chemistry

This compound belongs to the pyridinium salt family, where nitrogen quaternization enhances electrophilicity. Its 4-formyl group introduces reactivity at the para position, enabling nucleophilic additions and condensations. Structurally, it aligns with other pyridinium derivatives like 4-(dimethylamino)-1-methylpyridinium iodide and 4-carboxy-1-methylpyridinium iodide, differing in substituent electron-donating/withdrawing effects.

Significance in Chemical Research and Applications

4-Formyl-1-methylpyridin-1-ium iodide serves as a versatile intermediate in organic synthesis, particularly in:

Molecular Structure and Geometry

The molecular architecture of 4-Formyl-1-methylpyridin-1-ium iodide is built upon a pyridinium ring system that serves as the central structural framework. The compound exhibits a molecular weight of 249.05 g/mol with a monoisotopic mass of 248.965062 Da [1] [2]. The structural representation can be accurately described using the SMILES notation C[N+]1=CC=C(C=C1)C=O.[I-], which clearly delineates the quaternary nitrogen center, the formyl substituent, and the ionic nature of the compound [3] [4].

Table 1: Molecular and Structural Data for 4-Formyl-1-methylpyridin-1-ium iodide

| Property | Value |

|---|---|

| Molecular Formula | C7H8INO |

| Molecular Weight | 249.05 g/mol |

| Monoisotopic Mass | 248.965062 Da |

| CAS Registry Number | 13441-53-7 |

| PubChem CID | 11118439 |

| IUPAC Name | 4-formyl-1-methylpyridinium iodide |

| InChI Key | ZXBSOTYVIHPBDT-UHFFFAOYSA-M |

| SMILES Notation | C[N+]1=CC=C(C=C1)C=O.[I-] |

The molecular geometry of the pyridinium cation adopts a planar configuration, consistent with the aromatic character of the six-membered ring system [5]. The quaternary nitrogen center exhibits a planar-trigonal coordination environment, with the positive charge delocalized throughout the aromatic ring system. The formyl group at the 4-position introduces an electron-withdrawing effect that influences the overall electronic distribution within the molecular framework.

Physical Characteristics

Appearance and Physical State

4-Formyl-1-methylpyridin-1-ium iodide exists as a crystalline solid under ambient conditions [6] [7]. The compound demonstrates stability when stored under appropriate conditions, specifically in dark environments under an inert atmosphere at temperatures ranging from 2 to 8°C [6] [3]. Commercial preparations typically exhibit purity levels of 95% or higher, indicating the compound's amenability to purification processes [6] [8].

From 4-Formylpyridine

The direct quaternization of 4-formylpyridine with methyl iodide represents one of the most straightforward classical approaches to synthesize 4-Formyl-1-methylpyridin-1-ium iodide [2]. This methodology involves the nucleophilic attack of the pyridine nitrogen on the electrophilic methyl carbon of methyl iodide, resulting in the formation of the quaternary pyridinium salt.

The reaction typically proceeds under mild conditions, often requiring only gentle heating in polar solvents such as acetonitrile or dimethyl sulfoxide [3]. The process can also be conducted under solvent-free conditions, which offers environmental advantages and simplified workup procedures [4]. Reaction times generally range from 2 to 24 hours depending on the specific conditions employed, with yields consistently exceeding 80-95% [3] [4].

The mechanism involves a bimolecular nucleophilic substitution reaction where the lone pair electrons on the pyridine nitrogen attack the methyl group of methyl iodide. The reaction proceeds through a transition state characterized by partial bond formation between the nitrogen and the incoming methyl group, concurrent with partial bond breaking between the methyl group and iodide [5] [6]. The quaternization significantly enhances the electrophilic character of the pyridine ring, particularly at the 2- and 4-positions, which influences subsequent chemical reactivity [7].

Temperature optimization studies have demonstrated that reactions conducted at temperatures between 50-80°C provide optimal yields while minimizing side reactions and decomposition products [3]. The use of microwave irradiation has been shown to significantly reduce reaction times to as little as 2-10 minutes while maintaining comparable yields [3] [4].

Methylation of Pyridine Derivatives

An alternative classical approach involves the direct methylation of substituted pyridine derivatives that already contain the formyl functionality. This method utilizes various methylating agents beyond methyl iodide, including dimethyl sulfate, methyl triflate, and other alkylating reagents [8].

The reaction mechanism follows similar principles to the direct quaternization approach, with the pyridine nitrogen acting as a nucleophile toward the electrophilic methylating agent. Dimethyl sulfate has been employed as an effective methylating agent, offering advantages in terms of reactivity and the formation of different counterion salts [8]. However, safety considerations regarding the toxicity of dimethyl sulfate have limited its widespread application.

The kinetics of pyridine methylation have been extensively studied, revealing that electron-withdrawing substituents on the pyridine ring, such as the formyl group, reduce the nucleophilicity of the nitrogen atom [9] [10]. This electronic effect necessitates more forcing conditions or longer reaction times compared to unsubstituted pyridine. The rate constants for methylation reactions show a dependence on both temperature and the electronic nature of the pyridine substrate [10].

Solvent effects play a crucial role in these methylation reactions. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide facilitate the quaternization process by stabilizing the charged transition state and products [5] [11]. The choice of solvent also influences the reaction rate, with more polar solvents generally providing faster reaction rates due to better solvation of the ionic intermediates and products.

Modern Synthetic Approaches

Oxidation of 4-Pyridinecarboxaldehyde Derivatives

Modern synthetic approaches have focused on the controlled oxidation of 4-pyridinecarboxaldehyde derivatives to introduce the aldehyde functionality after quaternization. This strategy offers advantages in terms of functional group compatibility and reaction selectivity [12] [13].

The oxidation of 4-pyridinemethanol derivatives represents a key synthetic transformation in this approach. Pyridinium chlorochromate has been extensively utilized as an effective oxidizing agent for converting primary alcohols to aldehydes in pyridine systems [12]. The reaction typically proceeds under mild conditions in dichloromethane solvent at room temperature, providing yields in the range of 75-90% [12].

Alternative oxidation protocols employ 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with sodium bromide and sodium bicarbonate as a catalytic oxidation system [12]. This method offers environmental advantages due to the catalytic nature of the oxidation and the absence of heavy metal oxidants. The reaction conditions involve aqueous-organic biphasic systems with careful temperature control to maintain selectivity for aldehyde formation over further oxidation to carboxylic acids.

The synthetic sequence typically begins with 4-picoline as the starting material, which undergoes N-oxidation to form 4-picoline N-oxide [12]. Subsequent acylation with acetic anhydride and rearrangement yields acetic acid 4-picolyl ester, which upon hydrolysis provides 4-pyridinemethanol [12]. The final oxidation step converts the primary alcohol to the corresponding aldehyde functionality.

Quaternization Reactions

Contemporary quaternization methodologies have evolved to incorporate advanced techniques including microwave-assisted synthesis, mechanochemical approaches, and continuous flow processing [3] [14] [4]. These modern methods offer significant advantages in terms of reaction efficiency, environmental impact, and scalability.

Microwave-assisted quaternization has emerged as a particularly effective approach, enabling rapid reaction completion with excellent yields [3]. The use of microwave irradiation at powers ranging from 250-440 watts allows for reaction completion in timeframes of 1-30 minutes, representing a dramatic improvement over conventional heating methods [3]. The enhanced reaction rates result from the efficient heating of polar molecules and ionic intermediates under microwave conditions.

Mechanochemical synthesis using liquid-assisted grinding represents an innovative solvent-free approach to quaternary pyridinium salt formation [15]. This methodology involves the physical grinding of solid reactants in the presence of small amounts of liquid additives to facilitate molecular contact and reaction [15]. The technique offers environmental benefits through the elimination of organic solvents and provides simplified purification procedures.

Continuous flow synthesis methodologies have been developed to enable the production of methylated pyridines with improved safety and scalability [14] [16]. These systems utilize packed-bed reactors containing heterogeneous catalysts such as Raney nickel, with reactants pumped through heated columns under controlled pressure conditions [14]. The continuous nature of these processes allows for better heat and mass transfer, improved safety through reduced inventory of hazardous materials, and enhanced process control.

Purification and Characterization Techniques

The purification of 4-Formyl-1-methylpyridin-1-ium iodide requires careful consideration of the ionic nature of the compound and its thermal stability characteristics. Recrystallization from polar protic solvents such as ethanol or methanol represents the most commonly employed purification technique [17] [18]. The process involves dissolution of the crude product in hot solvent followed by slow cooling to promote crystal formation, typically achieving purities in the range of 95-98% [17].

Column chromatography using silica gel as the stationary phase provides higher purification efficiency, particularly when employing chloroform-methanol solvent systems in ratios of approximately 6:1 [3] [4]. This technique is particularly valuable for removing closely related impurities and achieving purities exceeding 98-99% [3]. However, the polar ionic nature of the compound requires careful selection of mobile phase compositions to achieve adequate separation.

Characterization of 4-Formyl-1-methylpyridin-1-ium iodide employs multiple analytical techniques to confirm structure and assess purity [19] [20] [21]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts for the aldehyde proton at approximately 10.0 ppm and pyridine ring protons in the range of 8.5-9.0 ppm [2] [19]. The methylation of the pyridine nitrogen results in characteristic downfield shifts of the pyridine protons due to the increased electron deficiency of the ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance at approximately 190 ppm, with pyridine ring carbons appearing in the range of 150-160 ppm [20]. The quaternization effect produces distinctive chemical shift patterns that differentiate the compound from its neutral pyridine precursors.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic absorption bands for the aldehyde carbonyl stretch at approximately 1700 cm⁻¹ and pyridine ring vibrations around 1600 cm⁻¹ [19] [4]. The ionic nature of the compound produces distinctive spectral features that aid in structural confirmation and purity assessment.

Mass spectrometry analysis reveals the molecular ion peak at m/z 249, corresponding to the entire ionic compound [17] [18]. Fragmentation patterns provide additional structural information and serve as fingerprint identification for the compound. Elemental analysis provides quantitative compositional data, with theoretical values of carbon 33.7%, hydrogen 3.2%, nitrogen 5.6%, and iodine 51.0% [17] [18].

Industrial-Scale Production Considerations

The industrial-scale production of 4-Formyl-1-methylpyridin-1-ium iodide presents several technical and economic challenges that require careful optimization [22] [23]. Raw material availability and cost represent primary considerations, with pyridine and methyl iodide serving as the key starting materials [22]. The volatility of pyridine prices and the specialized nature of methyl iodide production influence overall production economics.

Process safety considerations are paramount due to the toxicity and corrosive nature of methyl iodide [22] [23]. Industrial facilities must implement appropriate containment systems, ventilation controls, and emergency response procedures to ensure worker safety and environmental protection. The use of closed-system reactors and automated handling equipment minimizes direct human exposure to hazardous materials.

Scale-up challenges include achieving uniform heat and mass transfer in large-scale reactors [22]. The exothermic nature of quaternization reactions requires careful temperature control to prevent runaway reactions and product decomposition. Continuous flow reactor technology offers advantages for large-scale production through improved heat transfer characteristics and enhanced process control [14] [24].

Environmental impact considerations include waste minimization and solvent recovery systems [22]. The implementation of green chemistry principles, including the use of alternative solvents and recycling procedures, reduces the environmental footprint of industrial production. Regulatory compliance for waste disposal and emissions control represents an ongoing operational requirement.

Quality control systems must ensure batch-to-batch consistency and meet pharmaceutical or industrial grade specifications [22] [23]. In-line monitoring using analytical techniques such as near-infrared spectroscopy enables real-time process control and immediate detection of quality deviations. Statistical process control methodologies help optimize production parameters and minimize variability.